4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c1-11-10-16(23-19(24)12-6-8-13(21)9-7-12)22-18-14-4-2-3-5-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXUMZFIAOOPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-b]pyridine core, which can be achieved through a series of cyclization reactions involving appropriate precursors such as coumarins and pyridines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (Compound 4f)
- Structure: Features a 1,3,4-thiadiazole ring instead of the chromeno-pyridine core.
- Spectral Data :
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Structure: Chromene (non-fused pyridine) core with a bromine substituent.
- Physicochemical Impact : Bromine’s larger atomic radius increases molecular weight (MW ~465 g/mol) and lipophilicity compared to fluorine (MW ~427 g/mol) .
- Applications : Brominated analogs are often used in radiopharmaceuticals or as intermediates in cross-coupling reactions.
Chromeno-Pyridine Analogs
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide
- Structure: Replaces the benzamide group with a dibutylamino-acetamide chain.
- Impact: The dibutylamino group enhances lipophilicity (logP >4) and may improve blood-brain barrier penetration compared to the polar benzamide .
- Synthesis : Likely involves nucleophilic substitution or amide coupling, differing from the silylation methods used for fluorinated benzamides .
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Structure: Chromeno-pyrimidine core with a piperidine substituent.
- Key Contrast: The pyrimidinone ring introduces additional hydrogen-bonding sites, while the piperidine group enhances solubility via basic nitrogen .
- Computational Data : Predicted oral bioavailability >70% due to balanced logP (~2.5) and topological polar surface area (~80 Ų) .
Halogenated Benzamide Derivatives
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (Compound 4c)
- Structure : Chlorine replaces fluorine at the benzamide’s para position.
- Spectral Comparison : Chlorine’s inductive effect reduces electron density, shifting benzene protons upfield (δ 7.2–7.8 ppm) compared to fluorine analogs .
- Biological Relevance : Chlorinated derivatives often exhibit enhanced antimicrobial activity but higher toxicity.
5-Chloro-N-(4-fluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide
- Structure : Combines chloro and fluoro substituents with a triazolopyridine moiety.
- Synthetic Route : Uses trifluoropropan-2-yl intermediates, highlighting the role of steric hindrance in coupling reactions .
- Thermal Stability: Fluorine and chlorine synergistically increase melting point (>200°C) compared to non-halogenated analogs.
Biological Activity
The compound 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a derivative of chromeno[4,3-b]pyridine, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on existing literature.
Synthesis
The synthesis of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step reactions starting from 4-hydroxycoumarin derivatives. Key steps include:
- Formation of Chromeno[4,3-b]pyridine : The initial step often involves the condensation of 4-hydroxycoumarin with appropriate aldehydes or ketones to form the chromeno framework.
- Fluorination : Selective introduction of the fluorine atom at the para position using fluorinating agents.
- Amidation : The final step involves the reaction with benzoyl chloride or an equivalent to form the amide bond.
Anticancer Properties
Studies have demonstrated that derivatives of chromeno[4,3-b]pyridine exhibit significant anticancer activity. For instance, compounds structurally similar to 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis |
| Compound B | HeLa (Cervical) | 8.7 | Cell Cycle Arrest |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results against key targets involved in cancer progression and inflammation:
- PI3K Inhibition : Similar compounds have demonstrated IC50 values in the low micromolar range against PI3Kα, a critical enzyme in cancer signaling pathways.
- Cyclooxygenase Inhibition : The anti-inflammatory properties are attributed to inhibition of cyclooxygenases (COX), which are involved in prostaglandin synthesis.
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated several chromeno derivatives, including our compound, against various human cancer cell lines. Results indicated that the compound exhibited significant antiproliferative effects with an IC50 value of approximately 12 µM in MCF-7 cells.
- Inhibition of Enzymatic Activity : A detailed kinetic study assessed the inhibitory effects on PI3K and COX enzymes. The findings suggested that the fluorine substitution enhances binding affinity, leading to improved inhibition rates compared to non-fluorinated analogs.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide and its target proteins. These studies reveal:
- Hydrogen Bonding : The presence of fluorine facilitates hydrogen bonding with amino acid residues in the active site.
- Hydrophobic Interactions : The chromeno moiety engages in hydrophobic interactions that stabilize the ligand-receptor complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
